molecular formula C12H17NO3 B8346082 (3-Hydroxy-3-phenylpropyl)-carbamic acid ethyl ester

(3-Hydroxy-3-phenylpropyl)-carbamic acid ethyl ester

Cat. No. B8346082
M. Wt: 223.27 g/mol
InChI Key: UXMBISFVVOGCNQ-UHFFFAOYSA-N
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Patent
US06025517

Procedure details

reacting said α-(2-aminoethyl)benzenemethanol with a chloroformate or dicarbonate to form an N-(3-hydroxy-3-phenylpropyl)urethane;
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][CH2:2][CH2:3][CH:4]([C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1)[OH:5].Cl[C:13]([O-])=O.[C:16]([O:19][C:20]([O-])=O)([O-])=[O:17]>>[OH:5][CH:4]([C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1)[CH2:3][CH2:2][NH:1][C:16]([O:19][CH2:20][CH3:13])=[O:17]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NCCC(O)C1=CC=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC(=O)[O-]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)([O-])OC(=O)[O-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
OC(CCNC(=O)OCC)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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